Scientific Field: Organic Chemistry
Application Summary: The compound “2-Aminooctadecane-1,3-diol” is used in the stereodivergent synthesis of 2-amino-1,3-diols from allenes.
Methods of Application: The method involves the stereodivergent oxidative amination of allenes, with transfer of the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product.
Results or Outcomes: This flexible strategy has been applied to the synthesis of all four stereoisomers of the natural product detoxinine.
Scientific Field: Biochemistry
Methods of Application: Sphinganine is synthesized in the de novo pathway of sphingolipid biosynthesis.
Results or Outcomes: Research has shown that SLs play a crucial part in the progression of tissue fibrosis, a condition for which no efficacious cure exists as of now.
Methods of Application: The compound is used in biochemical assays to study the inhibition of cPLA2α.
Application Summary: “2-Aminooctadecane-1,3-diol” is a key motif in numerous bioactive natural products.
Methods of Application: The compound is used in the stereodivergent oxidative amination of allenes, with transfer of the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product.
Results or Outcomes: The synthesis of all four stereoisomers of the natural product detoxinine has been successfully achieved using this method.
2-Aminooctadecane-1,3-diol, also known as D-threo-Dihydrosphingosine, is a sphingoid base lipid characterized by its long hydrocarbon chain and two hydroxyl groups. Its molecular formula is , and it has a molecular weight of approximately 301.5 g/mol. This compound plays a crucial role in the structure and function of sphingolipids, which are vital components of cellular membranes and signaling molecules in various biological systems.
Sphinganine's primary function lies in its role as a precursor molecule for sphingolipids. These lipids play diverse roles in cellular processes, including []:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The biological activity of 2-Aminooctadecane-1,3-diol is significant due to its role as a precursor in the biosynthesis of complex sphingolipids. These lipids are involved in critical cellular processes such as cell signaling, apoptosis, and inflammation. Sphinganine, derived from this compound, has been shown to have antimicrobial properties and may play a role in modulating immune responses .
Several synthesis methods have been developed for 2-Aminooctadecane-1,3-diol:
2-Aminooctadecane-1,3-diol is utilized in various applications:
Research on interaction studies involving 2-Aminooctadecane-1,3-diol has revealed its potential to influence various biological pathways. For example, it can interact with specific receptors involved in cell signaling pathways related to inflammation and immune responses. Additionally, studies indicate that derivatives of this compound can modulate enzyme activities associated with lipid metabolism .
Several compounds share structural similarities with 2-Aminooctadecane-1,3-diol:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(2S,3S)-2-aminooctadecane-1,3-diol | Different stereochemistry | Varies; distinct from D-threo-Dihydrosphingosine |
(2R,3S)-2-aminooctadecane-1,3-diol | Diastereomer with unique reactivity | Potentially different metabolic pathways |
(2S,3R)-2-aminooctadecane-1,3-diol | Another diastereomer | Unique interactions within biological systems |
The uniqueness of 2-Aminooctadecane-1,3-diol lies in its specific stereochemistry that imparts distinct chemical and biological properties compared to its isomers. Its ability to participate selectively in reactions and interact with specific molecular targets enhances its value across various applications.